molecular formula C22H22ClN3O2S2 B11499959 4-(4-chlorophenyl)-7,7-dimethyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-chlorophenyl)-7,7-dimethyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11499959
M. Wt: 460.0 g/mol
InChI Key: JAFPOESWYOXARI-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the octahydroquinoline core, potentially converting them to alcohols.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the octahydroquinoline core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in disease pathways.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways, disruption of protein-protein interactions, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLTHIO)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
  • 4-(4-CHLOROPHENYL)-7,7-DIMETHYL-1-[5-(ETHYLTHIO)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-ylsulfanyl group, in particular, provides unique opportunities for further functionalization and derivatization, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22ClN3O2S2

Molecular Weight

460.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-7,7-dimethyl-1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C22H22ClN3O2S2/c1-4-9-29-21-25-24-20(30-21)26-16-11-22(2,3)12-17(27)19(16)15(10-18(26)28)13-5-7-14(23)8-6-13/h4-8,15H,1,9-12H2,2-3H3

InChI Key

JAFPOESWYOXARI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC=C)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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